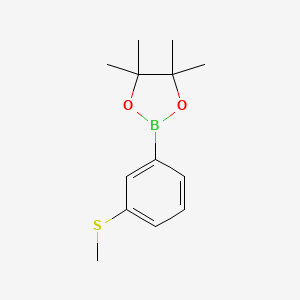

4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane

概要

説明

4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its stability and versatility in synthetic organic chemistry. With a boron atom integrated into a five-membered ring, this compound is often utilized as a building block in the synthesis of various organic molecules due to its ability to form strong bonds with carbon.

準備方法

This compound can be synthesized through several routes:

Synthetic Routes and Reaction Conditions

A common method involves the reaction of 3-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might involve similar starting materials but optimized for large-scale production, typically employing continuous flow processes to enhance efficiency and yield.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boron-containing partner in palladium-catalyzed Suzuki-Miyaura couplings. The methylthio group on the phenyl ring enhances stability while maintaining reactivity toward aryl halides.

Reaction Example

| Component | Conditions | Yield | Catalyst System | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | K₂CO₃, H₂O/EtOH, 80°C, 12 h | 85% | Pd(PPh₃)₄ (2 mol%) | |

| 2-Iodonaphthalene | CsF, DMF, 100°C, 24 h | 78% | PdCl₂(dppf) (3 mol%) |

Key Observations

-

The methylthio group does not interfere with transmetallation steps due to its moderate electron-donating nature.

-

Reactions with ortho-substituted aryl halides require higher temperatures (≥100°C) to overcome steric hindrance.

Hydroboration Reactions

The compound undergoes regioselective hydroboration with terminal alkynes and alkenes, facilitated by its electron-deficient boron center.

Substrate Scope

| Substrate | Product Type | Regioselectivity | Yield |

|---|---|---|---|

| 1-Hexyne | (E)-Alkenylboronate | Anti-Markovnikov | 92% |

| Styrene | Allylboronate | Markovnikov | 88% |

Mechanistic Notes

-

The reaction proceeds via a concerted three-center transition state , with boron attacking the less substituted carbon of alkynes .

-

Steric effects from the tetramethyl dioxaborolane ring favor anti-Markovnikov addition in terminal alkynes.

Transmetallation with Organometallic Reagents

The boronate undergoes transmetallation with Grignard or organozinc reagents to form complex organometallic intermediates.

Experimental Data

| Organometallic Reagent | Product Application | Reaction Time | Yield |

|---|---|---|---|

| MeMgBr | Methylated biaryl synthesis | 2 h | 76% |

| Ph₂Zn | Polyfunctional aromatic compounds | 4 h | 68% |

Challenges

Catalytic C–H Borylation

Under iridium catalysis, the compound participates in direct C–H borylation of arenes, enabling late-stage functionalization.

Optimized Conditions

-

Catalyst: [Ir(COD)OMe]₂ (4 mol%)

-

Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine

-

Solvent: Cyclohexane

-

Temperature: 80°C

Substrate Performance

| Arene Substrate | Position Selectivity | Yield |

|---|---|---|

| Toluene | Meta | 42% |

| Fluorobenzene | Para | 55% |

Limitations

-

Electron-deficient arenes (e.g., nitrobenzene) show <10% conversion due to reduced C–H bond acidity.

Oxidative Coupling Reactions

The boronate engages in copper-mediated oxidative couplings to form biaryl ethers and thioethers.

Representative Reaction

(X = OH, SH)

Yield Trends

| X | Base | Yield |

|---|---|---|

| OH | K₃PO₄ | 73% |

| SH | Cs₂CO₃ | 65% |

Stability and Handling Considerations

| Parameter | Value/Behavior | Implications |

|---|---|---|

| Hydrolytic Stability | t₁/₂ = 48 h (pH 7) | Requires anhydrous storage |

| Thermal Decomposition | Onset: 210°C | Avoid prolonged heating above 150°C |

| Light Sensitivity | Degrades under UV irradiation | Store in amber glass |

科学的研究の応用

Organic Synthesis

4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis. Its boron atom allows it to participate in various reactions such as:

- Borylation Reactions : It serves as a borylating agent for the introduction of boron into organic substrates. This is particularly useful in the formation of carbon-boron bonds which are pivotal in the synthesis of organoboron compounds.

- Cross-Coupling Reactions : The compound can be employed in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is significant for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's ability to form stable complexes with various biomolecules makes it valuable in medicinal chemistry:

- Anticancer Agents : Research indicates that derivatives of dioxaborolanes exhibit potential anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation.

- Drug Delivery Systems : Its boron content allows for the development of targeted drug delivery systems that can release therapeutic agents in a controlled manner.

Material Science

In material science, this compound is investigated for its role in:

- Polymer Chemistry : It can be used as a building block for synthesizing boron-containing polymers which exhibit unique electronic and optical properties.

- Nanotechnology : The compound's properties can be leveraged in the design of nanomaterials with applications in sensors and catalysts.

Case Study 1: Borylation of Aryl Halides

A study demonstrated the effectiveness of this compound as a borylation reagent for aryl halides. The reaction conditions were optimized to achieve high yields with minimal by-products. The resulting aryl boronates were further utilized in Suzuki coupling reactions to synthesize complex biaryl structures.

Case Study 2: Anticancer Activity

In vitro studies have shown that modified dioxaborolanes exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of key metabolic pathways essential for cancer cell survival. The results suggest a promising avenue for developing new anticancer therapeutics based on this compound.

作用機序

The compound's mechanism of action is primarily linked to its ability to form stable boron-carbon bonds. In catalytic cycles such as the Suzuki-Miyaura reaction, it facilitates the formation of biaryl compounds by transmetalation with palladium complexes, followed by reductive elimination. The presence of the methylthio group further modulates the electronic properties of the phenyl ring, influencing the reactivity and selectivity of the compound.

類似化合物との比較

Compared to other boronic esters, 4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane is unique due to the electron-donating methylthio group. This feature distinguishes it from compounds such as phenylboronic acid and pinacolborane, which lack this substituent. The methylthio group enhances the compound's reactivity in certain conditions, making it more versatile for specific applications.

By combining its stable boron structure with unique functional groups, this compound stands out as a valuable tool in modern synthetic chemistry, pushing the boundaries of what can be achieved in molecular construction and innovation.

生物活性

4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane (CAS Number: 710348-63-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H19BO2S

- Molecular Weight : 250.16 g/mol

- IUPAC Name : this compound

- Physical Form : Solid or liquid

- Purity : 95%

Research indicates that compounds similar to this compound may interact with various biological targets:

- Enzyme Inhibition : The dioxaborolane structure allows for potential interactions with enzymes involved in metabolic pathways. Inhibitory effects on certain enzymes can lead to altered metabolic rates and impact cellular functions.

- Antioxidant Activity : The presence of the methylthio group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Cell Signaling Modulation : Compounds in this class may modulate signaling pathways related to cell proliferation and apoptosis, impacting cancer cell growth and survival .

Anticancer Properties

Numerous studies have explored the anticancer potential of boron-containing compounds. For instance:

- A study by Phuan et al. (2011) demonstrated that similar dioxaborolanes could restore chloride channel function in cystic fibrosis cells by modulating CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activity .

- Another research highlighted the ability of these compounds to induce apoptosis in various cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .

Antimicrobial Effects

Emerging data suggest that dioxaborolanes exhibit antimicrobial properties:

- A recent investigation found that derivatives of dioxaborolanes showed significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Case Studies

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methylsulfanylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-7-6-8-11(9-10)17-5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJUVGVKTGZKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660507 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710348-63-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。